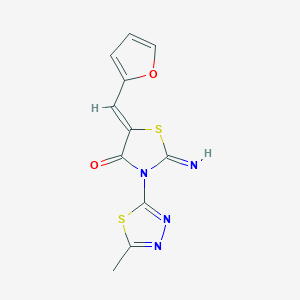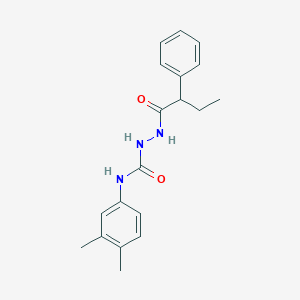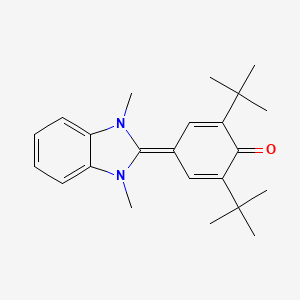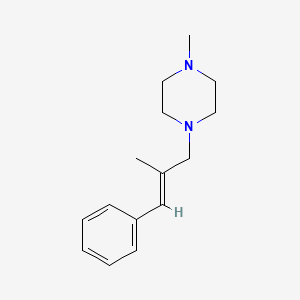![molecular formula C17H24N2O3S B4794161 1-{4-[(3,5-dimethyl-1-piperidinyl)sulfonyl]phenyl}-2-pyrrolidinone](/img/structure/B4794161.png)
1-{4-[(3,5-dimethyl-1-piperidinyl)sulfonyl]phenyl}-2-pyrrolidinone
Overview
Description
1-{4-[(3,5-dimethyl-1-piperidinyl)sulfonyl]phenyl}-2-pyrrolidinone, commonly known as DSP-4, is a chemical compound that has been extensively studied for its potential therapeutic applications. DSP-4 belongs to the class of compounds known as noradrenergic neurotoxins, which are capable of selectively destroying noradrenergic neurons in the brain.
Scientific Research Applications
DSP-4 has been extensively studied for its potential therapeutic applications in various fields of research. In neuroscience, DSP-4 has been used to selectively destroy noradrenergic neurons in the brain, which has helped researchers to understand the role of noradrenaline in various physiological and pathological processes. DSP-4 has also been used to study the effects of noradrenaline depletion on learning and memory, stress response, and various psychiatric disorders.
Mechanism of Action
The mechanism of action of DSP-4 involves the selective destruction of noradrenergic neurons in the brain. DSP-4 is taken up by noradrenergic neurons via the norepinephrine transporter and is subsequently metabolized into a toxic metabolite that selectively destroys these neurons. This leads to a decrease in noradrenaline levels in the brain, which has been implicated in various physiological and pathological processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of DSP-4 are well-documented. DSP-4 leads to a selective destruction of noradrenergic neurons in the brain, which results in a decrease in noradrenaline levels. This has been implicated in various physiological and pathological processes, including learning and memory, stress response, and various psychiatric disorders. DSP-4 has also been shown to have immunomodulatory effects, as it can modulate the activity of immune cells in the brain.
Advantages and Limitations for Lab Experiments
DSP-4 has several advantages for lab experiments. It is a well-established and reproducible compound that has been extensively studied for its potential therapeutic applications. It can be used to selectively destroy noradrenergic neurons in the brain, which has helped researchers to understand the role of noradrenaline in various physiological and pathological processes. However, there are also limitations to the use of DSP-4 in lab experiments. Its selective destruction of noradrenergic neurons can lead to off-target effects, and it may not be suitable for studying the effects of other neurotransmitters in the brain.
Future Directions
There are several future directions for research on DSP-4. One area of interest is the potential therapeutic applications of DSP-4 in various psychiatric disorders, including depression, anxiety, and post-traumatic stress disorder. Another area of interest is the role of DSP-4 in modulating the activity of immune cells in the brain, which could have implications for the treatment of neuroinflammatory disorders. Additionally, further research is needed to understand the off-target effects of DSP-4 and to develop more selective compounds for studying the effects of noradrenaline in the brain.
Conclusion:
In conclusion, DSP-4 is a chemical compound that has been extensively studied for its potential therapeutic applications. Its selective destruction of noradrenergic neurons in the brain has helped researchers to understand the role of noradrenaline in various physiological and pathological processes. While there are limitations to the use of DSP-4 in lab experiments, its potential therapeutic applications and future directions for research make it an important compound for scientific research.
properties
IUPAC Name |
1-[4-(3,5-dimethylpiperidin-1-yl)sulfonylphenyl]pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O3S/c1-13-10-14(2)12-18(11-13)23(21,22)16-7-5-15(6-8-16)19-9-3-4-17(19)20/h5-8,13-14H,3-4,9-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODWOITZZXNTBMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)N3CCCC3=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5,7-diethyl-2-(2-nitrophenyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B4794088.png)

![N~1~-[4-(1-azepanylsulfonyl)phenyl]-N~2~-(methylsulfonyl)-N~2~-(3-nitrophenyl)glycinamide](/img/structure/B4794106.png)
![N-({[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-3-methoxy-2-naphthamide](/img/structure/B4794107.png)
![2-{[(4-chloro-3-nitrophenyl)amino]methylene}cyclohexanone](/img/structure/B4794108.png)

![N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide](/img/structure/B4794123.png)
![4-tert-butyl-N-[2-(3,5-dimethylphenoxy)ethyl]benzamide](/img/structure/B4794131.png)


![N-(4-chloro-2,5-dimethoxyphenyl)-2-{[5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4794154.png)
![N-allyl-2-{[N-(2-methoxy-5-methylphenyl)-N-(methylsulfonyl)glycyl]amino}benzamide](/img/structure/B4794165.png)
![2-methyl-5-{[(2,4,5-trimethylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylic acid](/img/structure/B4794171.png)